molecular formula C9H9NO2 B15205998 7-Methoxybenzofuran-4-amine

7-Methoxybenzofuran-4-amine

Cat. No.: B15205998
M. Wt: 163.17 g/mol
InChI Key: LUFBWCQOVXEFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzofuran-4-amine is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

The synthesis of 7-Methoxybenzofuran-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives followed by amination. For instance, 2-hydroxyacetophenone can be converted to its oxime derivative, which is then cyclized to form the benzofuran ring. Subsequent amination of the benzofuran intermediate yields this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic strategies and reaction conditions .

Chemical Reactions Analysis

7-Methoxybenzofuran-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

7-Methoxybenzofuran-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxybenzofuran-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Methoxybenzofuran-4-amine can be compared with other benzofuran derivatives such as:

    Amiodarone: Used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anticancer properties.

    Bergapten: Used in the treatment of skin disorders.

    Nodekenetin: Exhibits anti-inflammatory properties.

    Xanthotoxin: Used in the treatment of skin diseases like psoriasis.

    Usnic Acid: Known for its antimicrobial properties

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-methoxy-1-benzofuran-4-amine

InChI

InChI=1S/C9H9NO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,10H2,1H3

InChI Key

LUFBWCQOVXEFGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)N)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.